5-(4-Chlorophenyl)-4H-1,2,4-triazole-3-thiol (5-(4-CPT)-3-SH) is a heterocyclic compound belonging to the triazole class. Research efforts have been focused on developing efficient synthetic routes for this compound. Studies have reported the synthesis of 5-(4-CPT)-3-SH through various methods, including click chemistry [], copper-catalyzed azide-alkyne cycloaddition (CuAAC) [], and multicomponent reactions []. These studies also involve characterization of the synthesized compound using techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry [, , ].
Research suggests that 5-(4-CPT)-3-SH possesses various properties that make it potentially useful in different scientific research applications. These include:
While research on 5-(4-CPT)-3-SH is ongoing, further investigations are needed to fully understand its potential and limitations. This includes:
5-(4-Chlorophenyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound characterized by its unique triazole ring structure. It has the molecular formula and a CAS number of 26028-65-9. The compound features a chlorophenyl group attached to the triazole moiety, which contributes to its chemical properties and biological activities. It is classified as an irritant and poses certain health hazards, including skin irritation and potential toxicity if ingested .
These reactions are significant in the synthesis of more complex organic compounds and in medicinal chemistry applications.
This compound has demonstrated notable biological activity, particularly in anticancer research. Studies have shown that derivatives of 5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol exhibit antiproliferative effects against various cancer cell lines. The mechanism of action is believed to involve the inhibition of specific enzymes or pathways critical for cancer cell survival and proliferation . Additionally, it has been identified as a potential inhibitor of certain transport mechanisms within cells .
The synthesis of 5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol typically involves the following steps:
These methods allow for the modification of the compound to enhance its biological activity and specificity .
5-(4-Chlorophenyl)-4H-1,2,4-triazole-3-thiol finds applications primarily in:
Studies on 5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol have highlighted its interactions with various biological targets. These include:
These interactions are crucial for understanding its pharmacological profile and potential therapeutic applications.
Several compounds share structural similarities with 5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol. Here are some noteworthy examples:
The uniqueness of 5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol lies in its specific chlorophenyl substitution which enhances its biological activity while providing distinct physicochemical properties compared to similar compounds. Its ability to inhibit cellular mechanisms makes it a promising candidate in drug development and agricultural applications.
The synthesis of 5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol through cyclocondensation reactions represents one of the most established methodologies in triazole chemistry [1]. The process typically begins with the preparation of 1-(4-chlorobenzoyl)-4-substituted thiosemicarbazides, which serve as the primary precursors for triazole ring formation [1]. These thiosemicarbazide derivatives are synthesized through the condensation of 4-chlorobenzoyl hydrazine with arylisothiocyanates, yielding intermediates in the range of 88 to 95 percent [1].
The cyclization mechanism proceeds through nucleophilic attack of the terminal nitrogen atom on the carbonyl carbon, followed by intramolecular cyclization under alkaline conditions [18]. Alkaline media, particularly sodium hydroxide or potassium hydroxide in ethanol, facilitate the ring closure by promoting the elimination of water and subsequent aromatization of the triazole ring [4] [18]. Research demonstrates that the reaction typically requires reflux conditions in ethanolic sodium hydroxide solution for 3 to 8 hours, achieving yields between 62 and 79 percent [1] [4].
The mechanistic pathway involves initial deprotonation of the thiosemicarbazide nitrogen under basic conditions, followed by intramolecular nucleophilic attack on the carbonyl carbon [18]. This cyclization process is driven by the thermodynamic stability of the aromatic triazole ring and the elimination of water as a driving force [19]. Temperature control is critical, as temperatures below 75 degrees Celsius result in incomplete cyclization, while temperatures exceeding 110 degrees Celsius can lead to decomposition of the product [1] [4].
Carbon disulfide plays a crucial role as an alternative cyclization agent in the synthesis of 5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol [5] [20]. The reaction of acid hydrazides with carbon disulfide in ethanolic potassium hydroxide solution provides a direct route to triazole-thiol derivatives [20]. This methodology involves the formation of potassium dithiocarbazate intermediates, which subsequently undergo cyclization with hydrazine hydrate to form the desired triazole ring [5].
The mechanism proceeds through nucleophilic attack of the hydrazide nitrogen on carbon disulfide, forming a thiocarbonyl intermediate [20]. Hydrazine hydrate then facilitates ring closure through displacement of hydrogen sulfide and subsequent cyclization [5] [20]. Research indicates that this approach yields products in the range of 65 to 95 percent, with reaction times typically extending from 4 to 16 hours under reflux conditions [5] [20].
The role of hydrazine hydrate extends beyond simple cyclization, as it serves as both a nucleophile and a reducing agent in the reaction system [20]. Studies demonstrate that the molar ratio of hydrazine hydrate to the starting material significantly influences the reaction outcome, with optimal results achieved using 1.2 to 1.5 equivalents of hydrazine hydrate [20]. Temperature control between 80 and 120 degrees Celsius ensures complete conversion while minimizing side reactions such as disulfide formation [5] [20].
The alkylation of preformed 5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol scaffolds represents a versatile synthetic strategy for generating diversely substituted derivatives [9] . This approach involves the initial synthesis of the parent triazole-thiol compound, followed by selective sulfur alkylation using various alkylating agents [9]. Research demonstrates that alkyl halides, particularly primary alkyl iodides and bromoacetate esters, serve as effective alkylating agents under basic conditions [9] .
The alkylation mechanism proceeds through nucleophilic substitution at the sulfur atom, facilitated by the enhanced nucleophilicity of the thiolate anion under basic conditions . Studies indicate that optimal conditions involve the use of dimethylformamide as solvent with triethylamine as base, achieving yields ranging from 80 to 94 percent . The reaction typically requires temperatures between room temperature and 60 degrees Celsius, with reaction times varying from 2 to 8 hours depending on the alkylating agent [9] .
Specific examples include the reaction with ethyl bromoacetate, which produces ethyl 2-[[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio]acetate in 80 percent yield . The selectivity for sulfur alkylation over nitrogen alkylation is attributed to the higher nucleophilicity and lower basicity of the sulfur atom compared to the triazole nitrogen atoms . This methodology provides access to thioether derivatives that exhibit enhanced lipophilicity and modified biological activity profiles [9].
Industrial-scale production of 5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol employs continuous flow reactor technology to achieve enhanced efficiency and reduced waste generation [22] [23]. Continuous flow synthesis offers advantages including improved heat and mass transfer, precise temperature control, and reduced residence times compared to traditional batch processes [23] [25].
Research demonstrates that continuous flow reactors packed with copper powder as a heterogeneous catalyst facilitate the cycloaddition reactions at temperatures between 75 and 130 degrees Celsius [23]. The residence time in flow reactors typically ranges from 13 to 60 minutes, significantly shorter than corresponding batch processes [25]. Scale-up experiments have achieved gram-scale production with consistent product quality and yields between 75 and 85 percent [23].
Industrial implementation incorporates green chemistry principles through solvent recycling and waste minimization strategies [24] [26]. Studies indicate that aqueous acetonitrile azeotrope serves as an effective solvent system that can be largely recovered and reused, reducing the environmental impact of the process [29]. The integration of automated quality control systems enables continuous monitoring of product purity and yield, ensuring consistent industrial-scale production [22].
| Scale | Reactor Type | Production Rate | Cost Considerations | Quality Control |
|---|---|---|---|---|
| Laboratory (mg) | Round bottom flask | 1-10 mg/h | Research grade reagents | Nuclear magnetic resonance, liquid chromatography-mass spectrometry |
| Pilot Scale (g) | Jacketed reactor | 10-100 g/h | Technical grade materials | High-performance liquid chromatography, gas chromatography-mass spectrometry |
| Semi-Industrial (kg) | Continuous flow | 1-10 kg/h | Bulk chemical sourcing | Automated analysis |
| Industrial (metric tons) | Large-scale continuous stirred tank reactor | 100-1000 kg/day | Optimized supply chain | Continuous monitoring |
Solvent selection plays a critical role in optimizing the synthesis of 5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol, with polar protic solvents generally providing superior results compared to aprotic alternatives [27]. Research demonstrates that ethanol and methanol facilitate effective solvation of ionic intermediates while promoting nucleophilic attack during cyclization reactions [1] [27]. Dimethylformamide has emerged as an optimal solvent for alkylation reactions, providing yields of 65 to 85 percent compared to 30 percent or less in acetonitrile [27].
Temperature control represents another crucial optimization parameter, with reaction kinetics showing strong temperature dependence across different synthetic methodologies [1] [27]. Studies indicate that cyclocondensation reactions require temperatures between 80 and 120 degrees Celsius to achieve complete conversion, while lower temperatures result in incomplete cyclization and reduced yields [1]. Microwave-assisted synthesis enables higher temperatures (110 to 140 degrees Celsius) with shorter reaction times, achieving yields of 85 to 98 percent in 10 to 30 minutes [32].
The relationship between solvent polarity and reaction efficiency has been quantified through systematic studies comparing various solvent systems [27]. Water as a solvent provides excellent results for certain catalytic systems, achieving quantitative yields in copper-catalyzed reactions [31]. However, mixed solvent systems such as dimethylformamide-tetrahydrofuran combinations offer optimal balance between reactivity and product solubility [27].
| Parameter | Optimal Range | Critical Factor | Impact on Yield |
|---|---|---|---|
| Solvent Polarity | Moderate to High | Nucleophile solvation | High |
| Base Concentration | 2-5 equivalents | Cyclization driving force | Very High |
| Temperature Control | 80-120°C | Reaction kinetics | High |
| Catalyst Loading | 2.5-10 mol% | Turnover frequency | Moderate |
| Reaction Atmosphere | Inert (nitrogen/argon) | Side reaction prevention | High |
| pH Control | 8-12 | Triazole formation | Very High |
Copper-based catalytic systems have demonstrated exceptional efficiency in promoting triazole formation reactions, with single-atom copper catalysts showing superior performance compared to conventional homogeneous catalysts [30]. Research indicates that copper species coordinated with carbon nitride supports achieve enhanced catalytic activity through ligand-metal charge transfer mechanisms [30]. These heterogeneous catalysts demonstrate improved activity and selectivity while enabling catalyst recovery and reuse [30].
Ruthenium-catalyzed systems provide complementary regioselectivity, forming 1,5-disubstituted triazole products under mild reaction conditions [31]. Studies demonstrate that cyclopentadienyl ruthenium complexes catalyze azide-alkyne cycloaddition reactions at temperatures between 100 and 140 degrees Celsius, achieving yields of 70 to 94 percent [31]. The catalyst loading typically ranges from 2.5 to 10 mol percent, with higher loadings required for sterically hindered substrates [31].
Microwave-assisted catalytic systems enable significant reductions in reaction time while maintaining high yields [32]. Research shows that ruthenium catalysts under microwave irradiation achieve complete conversion in 10 to 30 minutes compared to several hours under conventional heating [32]. The enhanced reaction rates are attributed to efficient molecular heating and improved mass transfer under microwave conditions [32].
| Method | Typical Yield (%) | Temperature Range (°C) | Reaction Time | Solvent System | Key Advantages |
|---|---|---|---|---|---|
| Thiosemicarbazide + Alkaline Cyclization | 62-79 | 75-110 | 3-8 hours | Ethanol/sodium hydroxide | Simple procedure, good yields |
| Carbon Disulfide + Hydrazine Hydrate | 65-95 | 80-120 | 4-16 hours | Ethanol/potassium hydroxide | High selectivity, scalable |
| Industrial Continuous Flow | 75-85 | 75-130 | 13-60 minutes | Dimethylformamide/tetrahydrofuran | Reduced waste, fast reaction |
| Microwave-Assisted Synthesis | 85-98 | 110-140 | 10-30 minutes | Dimethylformamide/water | Energy efficient, rapid |
| Copper-Catalyzed Systems | 80-95 | 80-120 | 2-12 hours | Water/organic | Mild conditions, recyclable |
| Ruthenium-Catalyzed Systems | 70-94 | 100-140 | 3-24 hours | Dimethylformamide/benzene | Regioselective, mild conditions |
Irritant